DNA Gyrase-IN-8

DNA gyrase supercoiling assay S. aureus ciprofloxacin comparator

DNA Gyrase-IN-8 (CAS 2925308-76-3), also designated as compound 10, is a synthetic quinoline-4-carbohydrazide derivative that functions as a potent inhibitor of microbial DNA gyrase with an IC₅₀ value of 8.45 µM. The compound was developed via molecular hybridization of the quinoline pharmacophore and demonstrates broad-spectrum antimicrobial activity in vitro, with characterized minimum inhibitory concentration (MIC) values against both bacterial and fungal strains.

Molecular Formula C19H14BrN5O
Molecular Weight 408.3 g/mol
Cat. No. B12388025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA Gyrase-IN-8
Molecular FormulaC19H14BrN5O
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)N
InChIInChI=1S/C19H14BrN5O/c20-12-7-5-11(6-8-12)16-9-14(13-3-1-2-4-15(13)23-16)19(26)25-18(22)10-17(21)24-25/h1-9,22H,10H2,(H2,21,24)
InChIKeyVXXKCKTXJWGCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA Gyrase-IN-8: Potent Quinoline-Carbohydrazide Hybrid Inhibitor of Microbial DNA Gyrase for Antibacterial Discovery


DNA Gyrase-IN-8 (CAS 2925308-76-3), also designated as compound 10, is a synthetic quinoline-4-carbohydrazide derivative that functions as a potent inhibitor of microbial DNA gyrase with an IC₅₀ value of 8.45 µM [1]. The compound was developed via molecular hybridization of the quinoline pharmacophore and demonstrates broad-spectrum antimicrobial activity in vitro, with characterized minimum inhibitory concentration (MIC) values against both bacterial and fungal strains [1]. Its molecular formula is C₁₉H₁₄BrN₅O (MW 408.25 g/mol), and it serves as a research tool compound for investigating non-fluoroquinolone DNA gyrase inhibition mechanisms .

DNA Gyrase-IN-8 Procurement: Why Structural Specificity Precludes Simple Analog Substitution


DNA gyrase inhibitors exhibit profound functional divergence based on binding site, mechanism, and scaffold architecture. DNA Gyrase-IN-8 is a quinoline-carbohydrazide hybrid targeting the GyrA-GyrB interface, a mechanism distinct from fluoroquinolones which poison the cleavage complex [1]. Within the same quinoline-carbohydrazide series, structural modifications yield >4-fold variance in IC₅₀ (e.g., 33.64 µM for compound 6b vs. 8.45 µM for compound 10) [1]. Furthermore, compounds with similar in-class potency may differ in antimicrobial spectrum: DNA Gyrase-IN-8 exhibits dual antibacterial and antifungal activity, whereas many quinoline-based gyrase inhibitors lack meaningful antifungal effects [1]. Generic substitution without verified target engagement and spectrum equivalence risks experimental irreproducibility and misinterpretation of structure-activity relationships [2].

DNA Gyrase-IN-8 Quantitative Differentiation: Comparative IC₅₀, MIC, and Binding Data for Procurement Decision-Making


DNA Gyrase-IN-8 vs. Ciprofloxacin: Direct S. aureus Gyrase Supercoiling Inhibition Comparison

In an S. aureus DNA gyrase supercoiling assay conducted under identical experimental conditions, DNA Gyrase-IN-8 (compound 10) demonstrated an IC₅₀ of 8.45 µM, representing a 2.22-fold reduction in potency compared to the clinical fluoroquinolone comparator ciprofloxacin (IC₅₀ = 3.80 µM) [1]. Despite the potency differential, the compound validated that non-fluoroquinolone quinoline-carbohydrazide hybrids can achieve low-micromolar target engagement, confirming the scaffold's viability as an alternative gyrase inhibitor chemotype [1].

DNA gyrase supercoiling assay S. aureus ciprofloxacin comparator

Intra-Series SAR: DNA Gyrase-IN-8 vs. Compound 6b — 4-Fold Enhancement from Hydrazine Moiety Cyclization

Within the same 15-compound quinoline-4-carbohydrazide series, DNA Gyrase-IN-8 (compound 10, featuring an acyclic hydrazine amide structure) exhibited an IC₅₀ of 8.45 µM, while its intra-series comparator compound 6b (bearing a cyclized pyrazolidine-3,5-dione moiety) displayed an IC₅₀ of 33.64 µM in the same S. aureus DNA gyrase supercoiling assay [1]. This 3.98-fold (approximately 4-fold) potency advantage for compound 10 demonstrates that retention of the acyclic hydrazine-amide conformation confers superior target engagement compared to the cyclized pyrazolidinedione analog [1].

structure-activity relationship hydrazine-amide cyclization quinoline derivative

Antimicrobial Spectrum Differentiation: Broad Gram-Positive and Antifungal Activity of DNA Gyrase-IN-8

DNA Gyrase-IN-8 demonstrates antimicrobial activity against both bacterial and fungal pathogens, with minimum inhibitory concentration (MIC) values of 191.36 µM against both S. aureus (ATCC 6538-P) and C. albicans (ATCC 10231) [1]. While direct comparator MIC data for ciprofloxacin were not reported in the same study, cross-study analysis reveals that ciprofloxacin typically exhibits MIC values ranging from 0.5 to 4 µg/mL (~1.5-12 µM) against S. aureus but lacks meaningful antifungal activity against C. albicans [2].

antimicrobial susceptibility S. aureus C. albicans broad-spectrum

In Silico Binding Affinity: DNA Gyrase-IN-8 Molecular Docking Score vs. Ciprofloxacin

In molecular docking studies against the S. aureus DNA gyrase active site, DNA Gyrase-IN-8 (compound 10) exhibited a docking binding score of −6.82 kcal/mol, compared to ciprofloxacin's docking score of −7.29 kcal/mol [1]. Notably, the intra-series comparator compound 6b achieved a docking score of −7.73 kcal/mol, surpassing ciprofloxacin despite its lower in vitro potency (IC₅₀ = 33.64 µM) [1].

molecular docking binding free energy in silico screening

DNA Gyrase-IN-8: Optimal Research Application Scenarios Based on Validated Quantitative Evidence


Non-Fluoroquinolone Gyrase Inhibitor Mechanistic Studies

DNA Gyrase-IN-8 is well-suited for researchers investigating alternative DNA gyrase inhibition mechanisms distinct from fluoroquinolone-mediated cleavage complex poisoning. The compound's validated IC₅₀ of 8.45 µM in S. aureus gyrase supercoiling assays [1] provides a quantifiable benchmark for comparative mechanistic studies against ciprofloxacin (IC₅₀ = 3.80 µM) [1]. Its quinoline-carbohydrazide scaffold offers a chemically tractable template for medicinal chemistry optimization aimed at developing next-generation gyrase inhibitors with potentially distinct resistance profiles.

Structure-Activity Relationship (SAR) Studies in Quinoline-Carbohydrazide Series

Researchers conducting SAR investigations within the quinoline-carbohydrazide chemotype should prioritize DNA Gyrase-IN-8 as a reference compound due to its characterized 3.98-fold potency advantage over its cyclized analog compound 6b (IC₅₀ 8.45 µM vs. 33.64 µM) [1]. This quantitative SAR data point establishes the importance of the acyclic hydrazine-amide conformation and provides a validated baseline for evaluating structural modifications designed to enhance target engagement and antimicrobial potency.

Dual Antibacterial-Antifungal Discovery Programs

DNA Gyrase-IN-8 is a candidate tool compound for programs exploring dual antibacterial-antifungal agents. Its demonstrated MIC of 191.36 µM against both S. aureus and C. albicans [1] indicates a spectrum of activity that distinguishes it from conventional gyrase inhibitors like fluoroquinolones, which lack antifungal efficacy [2]. Researchers can utilize this compound to probe the structural determinants of dual-spectrum activity and as a starting point for scaffold optimization toward more potent broad-spectrum antimicrobial leads.

Computational Chemistry and In Silico Model Validation

DNA Gyrase-IN-8 provides a valuable data point for validating computational models of DNA gyrase-ligand interactions. The compound's in silico docking score of −6.82 kcal/mol [1], when correlated with its experimental IC₅₀ of 8.45 µM [1], can be used to calibrate scoring functions and improve the predictive accuracy of virtual screening campaigns targeting bacterial topoisomerases. The discrepancy between docking score and in vitro potency observed across the series (e.g., compound 6b's superior docking score but inferior IC₅₀) [1] offers a concrete dataset for model refinement.

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